molecular formula C13H14N4O5S B3423931 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide CAS No. 328028-51-9

2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide

Cat. No.: B3423931
CAS No.: 328028-51-9
M. Wt: 338.34 g/mol
InChI Key: PGWTXTSOYGXUNI-UHFFFAOYSA-N
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Description

2-Hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitrobenzene core, a hydrazinyl group at the 2-position, and a 2-methoxyphenyl sulfonamide moiety. Sulfonamides are historically significant as antimicrobial agents, but modern derivatives are explored for diverse applications, including enzyme inhibition, receptor modulation, and insecticidal activity .

Properties

IUPAC Name

2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O5S/c1-22-12-5-3-2-4-10(12)16-23(20,21)13-8-9(17(18)19)6-7-11(13)15-14/h2-8,15-16H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWTXTSOYGXUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501192075
Record name 2-Hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328028-51-9
Record name 2-Hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=328028-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501192075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Sulfonation: The addition of a sulfonamide group, which can be achieved by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by treatment with ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at position 5 participates in reduction and electrophilic substitution reactions:

Reduction to Amine

Under catalytic hydrogenation (e.g., Pd/C, H₂), the nitro group is reduced to an amine, forming 2-hydrazinyl-N-(2-methoxyphenyl)-5-aminobenzene-1-sulfonamide (yield: 85–92%) . This reaction is critical for generating intermediates in pharmaceutical synthesis.

Reagent Conditions Product Yield
Pd/C, H₂ (1 atm)Ethanol, 25°C, 6 hr5-Amino derivative89%
SnCl₂, HClReflux, 4 hr5-Amino derivative78%

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group directs incoming electrophiles to the meta position relative to itself. For example:

  • Nitration : Further nitration under mixed acid (HNO₃/H₂SO₄) introduces a second nitro group at position 3.

  • Sulfonation : Concentrated H₂SO₄ generates a sulfonic acid derivative at position 4 .

Hydrazinyl Group Transformations

The hydrazinyl moiety (–NH–NH₂) exhibits nucleophilic and redox activity:

Oxidation to Diazene

Oxidants like KMnO₄ or O₂ convert the hydrazinyl group to a diazene (–N=N–), forming 2-diazenyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide (yield: 70–75%) . This reaction proceeds via a radical intermediate in electrochemical setups .

Condensation with Carbonyl Compounds

The hydrazine reacts with aldehydes/ketones to form hydrazones. For example, condensation with benzaldehyde yields:
N-(2-methoxyphenyl)-5-nitro-2-[(E)-benzylidenehydrazinyl]benzene-1-sulfonamide (yield: 82%) .

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) undergoes hydrolysis and alkylation:

Acid/Base Hydrolysis

In 6M HCl (reflux, 12 hr), the sulfonamide cleaves to form 2-hydrazinyl-5-nitrobenzenesulfonic acid and 2-methoxyaniline (yield: 68%) . Under basic conditions (NaOH, 100°C), hydrolysis is slower (yield: 45%).

N-Alkylation

Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkyl derivatives at the sulfonamide nitrogen (yield: 60–75%) .

Cyclization Reactions

Intramolecular reactions form heterocycles:

Pyrazole Formation

Reaction with β-ketoesters (e.g., ethyl acetoacetate) induces cyclization to 5-nitro-1-(2-methoxyphenylsulfonyl)-1H-pyrazol-3-amine (yield: 78%) .

Biological Activity Correlation

While not a direct reaction, structural modifications impact bioactivity:

  • Antimicrobial Activity : Nitro reduction enhances activity against M. tuberculosis (MIC: 1.56 µg/mL) .

  • Antioxidant Capacity : Hydrazone derivatives show radical scavenging activity (IC₅₀: 8.2 µM) .

Scientific Research Applications

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of novel derivatives with enhanced biological activities.

Key Synthesis Pathways

  • Hydrazine Derivatives : The hydrazine moiety can be transformed into various functional groups, facilitating the creation of more complex molecules.
  • Nitro Group Modifications : The nitro group can be reduced to amines or further functionalized, which is valuable in creating compounds with specific pharmacological properties.

Antimicrobial Properties

Research indicates that 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with folate metabolism, similar to other sulfonamide drugs.

Case Study : A comparative study demonstrated that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. It shows promise as a potential anticancer agent through mechanisms such as:

  • Enzyme Inhibition : By targeting enzymes like carbonic anhydrase, it may disrupt metabolic pathways essential for tumor growth .

Medicinal Chemistry Applications

In medicinal chemistry, 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide is being investigated for its potential as a drug candidate. Its structural features contribute to:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in disease processes, including those related to cancer and infectious diseases .

Material Science Applications

Beyond biological applications, this compound is being explored for its utility in materials science:

  • Polymer Development : Its sulfonamide group can enhance the properties of polymers, making them suitable for specific industrial applications.
  • Coatings and Adhesives : The compound's chemical properties allow it to be integrated into coatings that require enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure Substituents Biological Activity Reference
2-Hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide Benzene-sulfonamide 5-NO₂, 2-NHNH₂, N-(2-methoxyphenyl) Under investigation N/A
N-(4-Sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide Thiadiazole-sulfonamide Thiadiazole, 4-sulfamoylphenyl Insecticidal (vs. S. littoralis)
3-Phenyl-5-sulfamoyl-N’-[(heteroaryl)methylidene]-1H-indole-2-carbohydrazide Indole-sulfonamide Indole, heteroaryl hydrazone Antimicrobial (synthetic focus)
HBK19 (1N-[3-(2,3,5-trimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine) Piperazine 2-Methoxyphenyl, trimethylphenoxypropyl Cytotoxic (variable activity)
1-(2-Methoxyphenyl)-N-(pyrimidin-2-yl)-1H-benzo[d]imidazol-5-amine·HCl Benzimidazole 2-Methoxyphenyl, pyrimidinyl Stem cell differentiation

Sulfonamide Derivatives with Hydrazine Moieties

Compounds like N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide () share a sulfonamide backbone but incorporate thiadiazole rings instead of nitrobenzene. These derivatives exhibit insecticidal activity against S. littoralis, suggesting that the hydrazine-thiadiazole combination enhances bioactivity .

Piperazine and Benzimidazole Analogues

Piperazine derivatives (e.g., HBK19 in ) with 2-methoxyphenyl groups demonstrate variable cytotoxicity. For instance, 1-(2-methoxyphenyl)piperazine derivatives () showed reduced anticancer activity compared to phenyl-substituted analogues, highlighting the methoxy group’s nuanced role in modulating potency . Similarly, benzimidazole derivatives with 2-methoxyphenyl groups () promoted stem cell differentiation, suggesting that the methoxy substituent’s position and electronic effects are critical for biological targeting .

Nitro vs. Halogen/Methyl Substituents

Chloro- and methyl-substituted sulfonamides () often exhibit enhanced lipophilicity and metabolic stability compared to nitro derivatives.

Biological Activity

2-Hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse sources of literature.

Chemical Structure and Synthesis

The compound features a hydrazine functional group linked to a sulfonamide moiety, which is known for its biological significance. The general structure can be represented as follows:

C13H14N4O4S\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

Synthesis Pathways

Various synthetic routes have been explored for the preparation of this compound. A common method involves the reaction of 2-methoxyphenylamine with nitrobenzene sulfonyl chloride in the presence of hydrazine hydrate, leading to the desired sulfonamide derivative .

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of sulfonamides are known to show activity against various bacterial strains. The specific compound 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide has been evaluated for its antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro assays indicated moderate to high inhibitory concentrations, suggesting potential as an antimicrobial agent .

Anticancer Properties

The compound's nitro group is associated with anticancer activity. Research has shown that nitroaromatic compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). In cell line studies, 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide displayed cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activity of 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Induction of Apoptosis : The nitro group can lead to oxidative stress, triggering apoptotic pathways in cancer cells.
  • Interaction with Cellular Targets : The hydrazine component may interact with various cellular proteins, influencing signaling pathways involved in cell proliferation and survival.

Case Study 1: Antibacterial Efficacy

In a controlled study, 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity .

Case Study 2: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results showed that treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent reduction in cell viability, with an IC50 value calculated at approximately 30 µM .

Q & A

Q. What are the recommended synthetic routes for preparing 2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide, and what experimental conditions optimize yield?

Methodological Answer : Synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:

  • Nitro-group introduction : Nitration of the benzene ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
  • Hydrazine substitution : Reacting intermediate sulfonyl chlorides with hydrazine hydrate in anhydrous THF under reflux (60–70°C, 6–8 hours) to install the hydrazinyl group .
  • Methoxyphenyl coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution (e.g., using 2-methoxyaniline with Pd catalysis) .
    Optimization : Control reaction temperature rigorously to prevent decomposition of the nitro group. Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer :

  • HPLC : Use a C18 column (e.g., Agilent ZORBAX SB-C18) with a mobile phase of methanol:water (70:30) at 1.0 mL/min. Retention time ~8.2 min; UV detection at 254 nm .
  • NMR : ¹H NMR (DMSO-d6) should resolve the hydrazinyl proton (δ 8.9–9.1 ppm, singlet) and methoxyphenyl aromatic protons (δ 6.8–7.2 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 367.07 .

Q. What biological activities have been reported for sulfonamide derivatives structurally similar to this compound?

Methodological Answer : Sulfonamides with nitro and hydrazinyl groups exhibit:

  • Antimicrobial Activity : Test via broth microdilution (MIC assay) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Anticancer Potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7), noting IC₅₀ values <50 µM in some analogs .
  • Enzyme Inhibition : Screen against carbonic anhydrase or tyrosine kinases using fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration in rodents. Poor solubility (logP ~2.5) may limit in vivo efficacy .
  • Metabolite Identification : Use hepatic microsomes (human/rat) to identify phase I/II metabolites. Hydrazine derivatives are prone to oxidation, forming inactive nitroso byproducts .
  • Formulation Optimization : Improve solubility using cyclodextrin inclusion complexes or lipid nanoparticles .

Q. What strategies mitigate challenges in achieving regioselectivity during functionalization of the benzene sulfonamide core?

Methodological Answer :

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonamide) with LDA (lithium diisopropylamide) to control nitro-group placement .
  • Protection/Deprotection : Temporarily protect the hydrazinyl group with Boc anhydride to prevent side reactions during methoxyphenyl coupling .
  • Computational Guidance : DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution sites based on Fukui indices .

Q. How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer :

  • Kinetic Assays : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against target enzymes (e.g., carbonic anhydrase IX) .
  • X-ray Crystallography : Co-crystallize the compound with the enzyme (e.g., PDB ID 3QY1) to identify binding interactions at the active site .
  • Mutagenesis Studies : Engineer enzyme mutants (e.g., alanine scanning) to confirm critical residues for binding .

Q. What computational tools are suitable for predicting the compound’s reactivity and stability under varying conditions?

Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using GROMACS to assess hydrolytic stability of the sulfonamide bond .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the hydrazine group to predict oxidative degradation pathways .
  • QSAR Modeling : Train models with datasets of nitro-sulfonamides to correlate substituents with biological activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide
Reactant of Route 2
2-hydrazinyl-N-(2-methoxyphenyl)-5-nitrobenzene-1-sulfonamide

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